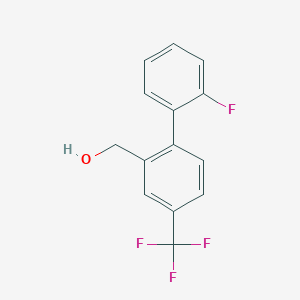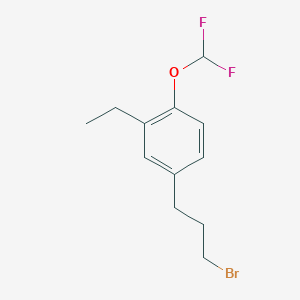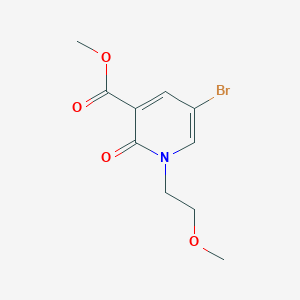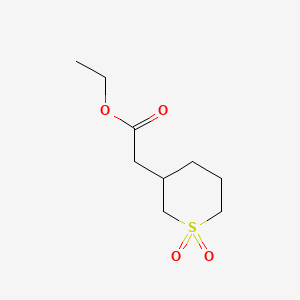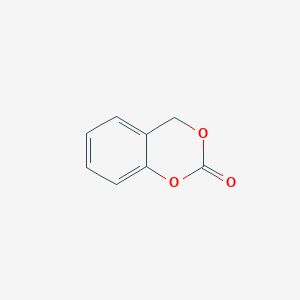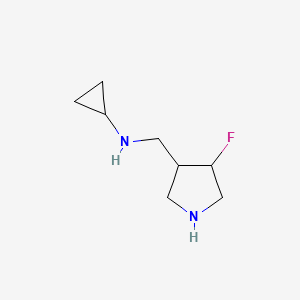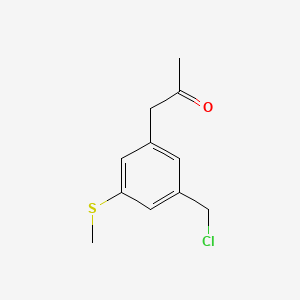
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloromethyl group, a methylthio group, and a phenyl ring
Métodos De Preparación
The synthesis of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the chloromethylation of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chloromethyl group or modify the phenyl ring.
Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylthio group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one: This compound has a similar structure but with the methylthio group in a different position, which can affect its reactivity and applications.
1-(2-(Chloromethyl)-3-methoxyphenyl)propan-2-one: The presence of a methoxy group instead of a methylthio group can lead to different chemical properties and uses
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields
Propiedades
Fórmula molecular |
C11H13ClOS |
|---|---|
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
1-[3-(chloromethyl)-5-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)3-9-4-10(7-12)6-11(5-9)14-2/h4-6H,3,7H2,1-2H3 |
Clave InChI |
WXPLKFJXRLKKAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC(=CC(=C1)SC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


